2-Methylfluoranthene

Carcinogenicity In Vivo Toxicology PAH Bioassay

Procurement of high-purity 2-Methylfluoranthene (2-MeFA, CAS 33543-31-6) is essential for laboratories requiring isomer-specific PAH quantification. Generic substitution with 3-methylfluoranthene is scientifically invalid: 2-MeFA induces 1.5–3.5× higher lung tumor multiplicity in vivo via 4,5-dihydrodiol activation, whereas 3-MeFA shows no significant tumorigenicity. As a certified reference material, this isomer ensures accurate GC-MS/HPLC retention time confirmation, calibration curves, and method validation in environmental matrices (soil, water, air particulates, tobacco smoke). Its characterization as a complete carcinogen makes it an irreplaceable positive control for SAR studies and in vivo bioassays.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
CAS No. 33543-31-6
Cat. No. B047734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfluoranthene
CAS33543-31-6
Synonyms2-methylfluoranthene
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1
InChIInChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3
InChIKeyVVRCMNWZFPMXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfluoranthene (CAS 33543-31-6) Product Baseline: Certified Reference Material for Quantitative PAH Analysis


2-Methylfluoranthene (2-MeFA, CAS 33543-31-6) is a methylated polycyclic aromatic hydrocarbon (PAH) derivative of fluoranthene, with the molecular formula C17H12 and a molecular weight of 216.28 g/mol [1]. It is characterized by a melting point of 79-81 °C, a boiling point of ~387 °C, and a density of 1.213 g/cm³, with reported solubility in chloroform and heated methanol . The compound is classified as an IARC Group 3 carcinogen [2] and is widely utilized as a certified reference material and analytical standard for the quantification of PAHs in environmental and toxicological research .

Why 2-Methylfluoranthene Cannot Be Substituted with Other Methylfluoranthene Isomers in Quantitative Toxicology and Environmental Analysis


Generic substitution of methylfluoranthene isomers is scientifically invalid due to profound, quantifiable differences in their biological activity, metabolic activation pathways, and physicochemical properties. In vivo tumorigenicity studies demonstrate that 2-MeFA induces a 1.5- to 3.5-fold higher multiplicity of lung tumors in newborn CD-1 mice compared to its parent compound, fluoranthene, whereas its positional isomer, 3-methylfluoranthene (3-MeFA), fails to induce a statistically significant incidence of lung tumors [1]. Furthermore, the mutagenic activation pathway differs fundamentally between isomers: 2-MeFA is activated via 4,5-dihydrodiol formation, while 3-MeFA relies on hydroxymethylation [2]. These disparities in potency and mechanism preclude the interchangeability of these structurally similar compounds in any rigorous scientific or regulatory context, demanding the use of a specific, high-purity analytical standard.

2-Methylfluoranthene (CAS 33543-31-6) Quantitative Evidence Guide for Differentiated Scientific Selection


2-MeFA Induces a 1.6- to 3.5-Fold Higher Lung Tumor Multiplicity in Vivo Compared to Parent Fluoranthene

In a comparative in vivo tumorigenicity bioassay, 2-methylfluoranthene (2-MeFA) demonstrated significantly higher potency than its parent compound, fluoranthene (FA). At an equimolar dose of 17.3 µmol administered to newborn CD-1 mice, 2-MeFA induced a lung tumor multiplicity ranging from 3.04 to 3.94 tumors per mouse, compared to only 1.12–2.45 tumors per mouse for FA [1]. This represents a quantifiable 1.6- to 3.5-fold increase in tumor multiplicity for 2-MeFA. The lung tumor incidence was similarly high for both compounds (65-96%) [1], but the difference in multiplicity highlights the greater tumorigenic efficiency of 2-MeFA.

Carcinogenicity In Vivo Toxicology PAH Bioassay

2-MeFA Exhibits Lung Tumorigenicity While the Isomer 3-MeFA is Inactive

A direct comparative bioassay revealed a stark dichotomy in tumorigenic potential between the positional isomers 2-MeFA and 3-MeFA. At a dose of 17.3 µmol in newborn CD-1 mice, 3-MeFA failed to induce a statistically significant incidence of lung tumors in either male or female mice, whereas 2-MeFA induced a high incidence (65-96%) and a high multiplicity (3.04-3.94 tumors/mouse) of lung tumors [1]. This demonstrates that a single methyl group position change (from C2 to C3) can abolish a key toxicological endpoint.

Carcinogenicity Isomer-Specific Toxicity In Vivo Bioassay

Isomer-Specific Metabolic Activation: 2-MeFA Forms a 4,5-Dihydrodiol Mutagen, Distinct from 3-MeFA

In vitro metabolism studies using rat liver homogenate identified distinct pathways for the activation of 2-MeFA and 3-MeFA into mutagenic metabolites. The major proximate mutagen for 2-MeFA was identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene (a dihydrodiol). In contrast, the major proximate mutagen for 3-MeFA was 3-hydroxymethylfluoranthene [1]. This indicates that the two isomers are processed by different metabolic routes to form their ultimate mutagenic species, with 2-hydroxymethylfluoranthene being a more powerful mutagen than 3-hydroxymethylfluoranthene [1].

Mutagenicity Metabolic Activation In Vitro Toxicology

2-MeFA is a Complete Carcinogen, Differentiating it from Other Methylfluoranthene Isomers

While several methylfluoranthene isomers are active as tumor initiators, 2-methylfluoranthene was specifically identified as also being a complete carcinogen [1]. This means it can both initiate and promote tumor formation without the need for a separate promoting agent, a property not shared by all its positional isomers. The study also quantified 2-MeFA at 68 ng per cigarette in mainstream smoke, highlighting its environmental relevance [1].

Complete Carcinogen Tumor Initiation Cigarette Smoke Toxicology

Distinct Chromatographic Retention Behavior Enables Analytical Differentiation from Isomers

2-Methylfluoranthene can be analytically distinguished from its isomers based on its unique gas chromatographic retention index. In a study evaluating retention behavior on two different stationary phases (Rxi-PAH and a 50% liquid crystalline dimethylpolysiloxane phase), 2-MeFA exhibited a distinct retention index (I) that differed from the other methylfluoranthene isomers (1-, 3-, 7-, and 8-MeFA) [1]. The specific retention index value was not provided in the abstract but the study confirms that the position of the methyl group directly influences chromatographic behavior, allowing for the separation and identification of 2-MeFA in complex mixtures based on its molecular shape (L/B ratio) [1].

Analytical Chemistry Gas Chromatography Isomer Separation

Validated Application Scenarios for 2-Methylfluoranthene (CAS 33543-31-6) Based on Quantitative Differentiation


Calibration and Quality Control in Quantitative Environmental PAH Analysis

Procurement of a high-purity 2-Methylfluoranthene standard is essential for laboratories performing quantitative analysis of PAHs in environmental matrices (e.g., soil, water, air particulates, and tobacco smoke). As shown by its distinct gas chromatographic retention behavior and its quantifiable presence at 68 ng per cigarette [1], a certified reference material of this specific isomer is required for accurate calibration curves, retention time confirmation, and method validation in GC-MS or HPLC-UV/Fluorescence workflows, preventing misidentification with other methylfluoranthene isomers.

Mechanistic Toxicology and Structure-Activity Relationship (SAR) Studies

For research investigating the mechanisms of PAH-induced carcinogenesis, 2-Methylfluoranthene is a uniquely valuable tool. Its characterization as a complete carcinogen , its significantly higher in vivo lung tumor multiplicity compared to fluoranthene (1.6-3.5x) [1], and its distinct metabolic activation to a 4,5-dihydrodiol mutagen [2] make it a critical comparator for SAR studies. Its use is mandated in studies aiming to understand how a single methyl group substitution on the fluoranthene ring can dramatically alter toxicological potency and metabolic fate.

Standardized Bioassay Positive Control for Tumorigenicity Studies

Given its well-defined and potent tumorigenic activity, 2-Methylfluoranthene is an ideal positive control compound for in vivo carcinogenicity bioassays. Its ability to induce a high and reproducible incidence of lung and liver tumors in newborn mouse models , along with its activity as a complete carcinogen [1], provides a reliable benchmark for evaluating the potency of other PAHs or environmental mixtures. The distinct difference in tumor multiplicity compared to its parent compound, fluoranthene, allows for a quantitative assessment of relative potency in comparative studies.

Analytical Method Development and Validation for Pharmaceutical Trace Analysis

In the pharmaceutical industry, 2-Methylfluoranthene serves as a reference standard for analytical method development and validation (AMV) and quality control (QC) applications . It is used for traceability against pharmacopeial standards (USP or EP) during the synthesis and formulation stages of drug development, particularly when monitoring for potential PAH-related impurities or when developing methods for related compounds like phenanthrene derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylfluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.